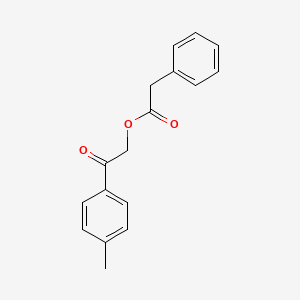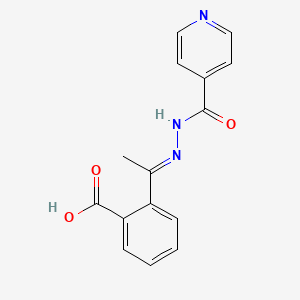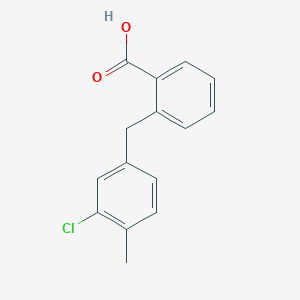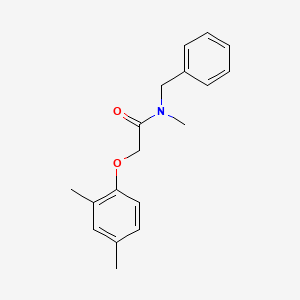![molecular formula C16H14N2O3 B5785484 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5785484.png)
5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole, also known as PMB-01, is a chemical compound that belongs to the oxadiazole family. It has been extensively studied due to its potential use in the field of medicinal chemistry. PMB-01 has shown promising results in various scientific research studies, making it a valuable compound for future research.
Wirkmechanismus
The mechanism of action of 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves its ability to inhibit the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has also been shown to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cell survival and proliferation.
Biochemical and Physiological Effects
5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and prevent the formation of amyloid beta plaques in the brain. 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has also been shown to have neuroprotective effects, protecting neurons from oxidative stress and cell death.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole in lab experiments include its high yield synthesis method, its ability to inhibit the activity of enzymes and proteins involved in various diseases, and its potential use in the treatment of Alzheimer's disease and Parkinson's disease. The limitations of using 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Zukünftige Richtungen
There are several future directions for the study of 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole. One potential direction is the development of 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole as an anticancer agent. Further studies are needed to determine its efficacy and safety in cancer treatment. Another potential direction is the development of 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole as a treatment for Alzheimer's disease and Parkinson's disease. Further studies are needed to determine its ability to prevent the formation of amyloid beta plaques and protect neurons from oxidative stress. Additionally, further studies are needed to determine the optimal dosage and administration route of 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole for various diseases.
Synthesemethoden
The synthesis of 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole involves the reaction of 2-methoxyphenol, phenylacetic acid, and hydrazine hydrate in the presence of a catalyst. The reaction mixture is then heated, and the resulting product is purified using column chromatography. The yield of 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole obtained through this method is high, making it a cost-effective and efficient synthesis route.
Wissenschaftliche Forschungsanwendungen
5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has been extensively studied for its potential use in the field of medicinal chemistry. It has shown promising results in various scientific research studies, including its use as an anticancer agent, anti-inflammatory agent, and anti-tuberculosis agent. 5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
5-[(2-methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c1-19-13-9-5-6-10-14(13)20-11-15-17-16(18-21-15)12-7-3-2-4-8-12/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQBMZAOWXRVAR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NC(=NO2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Methoxyphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

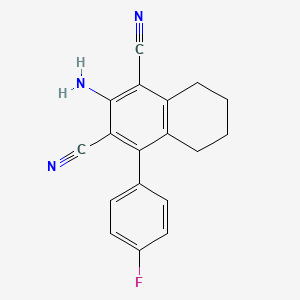
![N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5785433.png)
![N-(2-chlorobenzyl)-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5785441.png)
![ethyl 2-[(2,3-dimethylphenyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5785444.png)
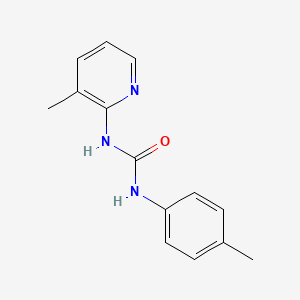
![methyl {4-[(2-methylbenzoyl)amino]phenoxy}acetate](/img/structure/B5785459.png)
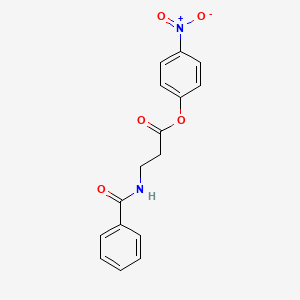
![2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5785471.png)
![1,1'-[1-(4-amino-3-methylphenyl)-2,5-dimethyl-1H-pyrrole-3,4-diyl]diethanone](/img/structure/B5785472.png)
![3,3'-(1,6-hexanediyldinitrilo)bis(1-phenyl-1,2-butanedione) 2,2'-bis[(4-methylphenyl)hydrazone]](/img/structure/B5785478.png)
